molecular formula C16H23N3O4 B4649714 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide

Cat. No.: B4649714
M. Wt: 321.37 g/mol
InChI Key: DTVGXEPDPOYXEY-UHFFFAOYSA-N
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Description

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinyl group, a tert-butylbenzoyl moiety, and a methoxyethyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide typically involves the reaction of 4-tert-butylbenzoyl chloride with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with N-(2-methoxyethyl)-2-oxoacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazinyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The tert-butylbenzoyl moiety may enhance the compound’s stability and binding affinity, while the methoxyethyl group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylbenzoyl)hydrazinecarbothioamide: Similar structure but with a carbothioamide group instead of an oxoacetamide group.

    2-(4-tert-butylbenzoyl)-N-(2-methyl-2-propenyl)hydrazinecarbothioamide: Features a propenyl group, offering different reactivity and applications.

Uniqueness

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its hydrazinyl and oxoacetamide groups make it versatile for various chemical reactions and research applications.

Properties

IUPAC Name

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)12-7-5-11(6-8-12)13(20)18-19-15(22)14(21)17-9-10-23-4/h5-8H,9-10H2,1-4H3,(H,17,21)(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVGXEPDPOYXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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